molecular formula C20H19N3O B499741 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide

3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide

Cat. No.: B499741
M. Wt: 317.4g/mol
InChI Key: INKGZSXJSLTRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The structure of this compound includes a benzamide core with a pyridin-4-ylmethylamino substituent, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzylpyridine under specific conditions. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling to 25-35°C, sodium hydroxide solution is added, followed by further heating to reflux temperature (120-125°C) and subsequent cooling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a pyridin-4-ylmethylamino group. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4g/mol

IUPAC Name

3-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]benzamide

InChI

InChI=1S/C20H19N3O/c1-15-3-2-4-17(13-15)20(24)23-19-7-5-18(6-8-19)22-14-16-9-11-21-12-10-16/h2-13,22H,14H2,1H3,(H,23,24)

InChI Key

INKGZSXJSLTRIP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3

Origin of Product

United States

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